molecular formula C17H16N2O B5607448 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- CAS No. 78662-07-4

2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl-

Cat. No.: B5607448
CAS No.: 78662-07-4
M. Wt: 264.32 g/mol
InChI Key: RTMKQKIZAXOKDA-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- is a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties.

Preparation Methods

The synthesis of 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- typically involves the reaction of 4-phenyl-1,5-benzodiazepin-2-one with ethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system . Additionally, its photochemical properties involve excited-state intramolecular proton transfer (ESIPT) processes, contributing to its photoluminescent behavior .

Comparison with Similar Compounds

Similar compounds to 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- include:

The uniqueness of 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-ethyl-4-phenyl-3H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-19-16-11-7-6-10-14(16)18-15(12-17(19)20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMKQKIZAXOKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425064
Record name 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78662-07-4
Record name 2H-1,5-Benzodiazepin-2-one, 1-ethyl-1,3-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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